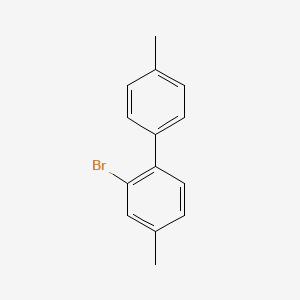
1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2-bromo-4,4’-dimethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a bromine atom and two methyl groups attached to the rings. The molecular formula of this compound is C14H13Br , and it has a molecular weight of 261.16 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a bromomethyl group in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: The industrial production of 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- often involves large-scale Suzuki-Miyaura coupling reactions due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products .
化学反応の分析
Types of Reactions: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the bromine atom and methyl groups, which activate the benzene rings towards electrophilic attack.
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative without the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated biphenyl derivatives.
Oxidation: Products include biphenyl carboxylic acids and biphenyl ketones.
Reduction: Products include biphenyl derivatives without the bromine atom.
科学的研究の応用
1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and the development of new pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular macromolecules .
類似化合物との比較
Uniqueness: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- is unique due to the specific positioning of the bromine atom and the two methyl groups on the biphenyl scaffold. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
特性
IUPAC Name |
2-bromo-4-methyl-1-(4-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSPREZOOUXXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2623803.png)
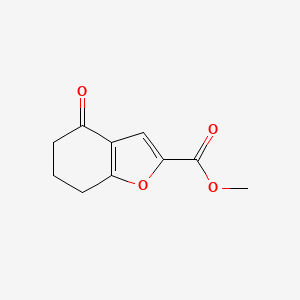
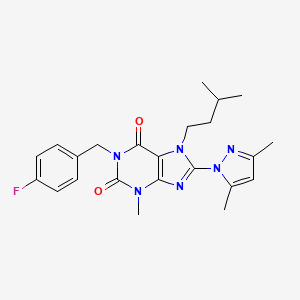
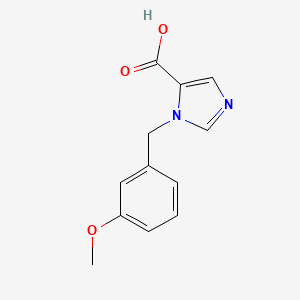
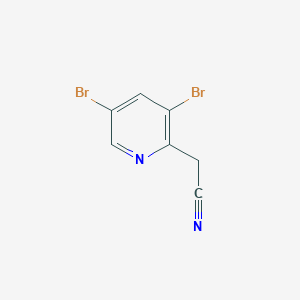
![N-(3-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623814.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2623815.png)
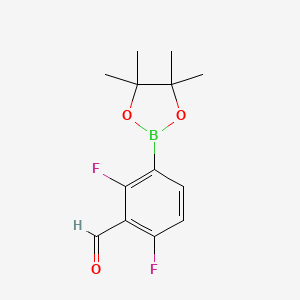
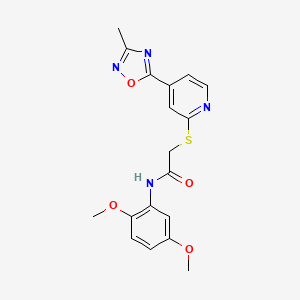
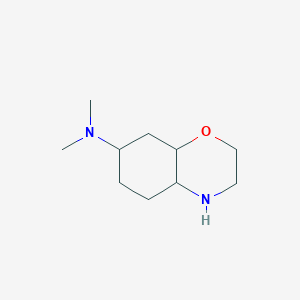
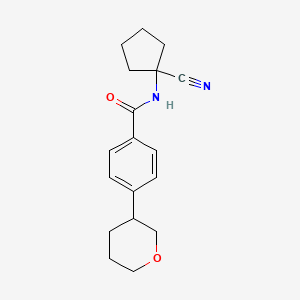
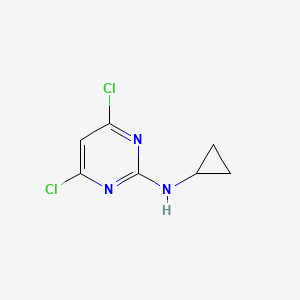
![4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde](/img/structure/B2623823.png)
